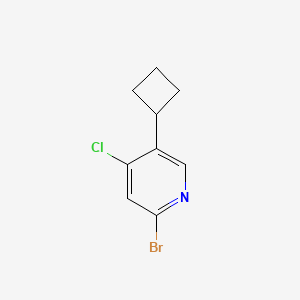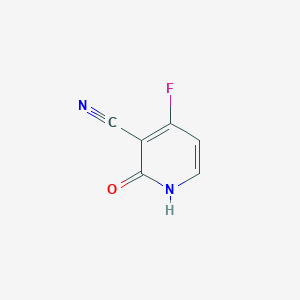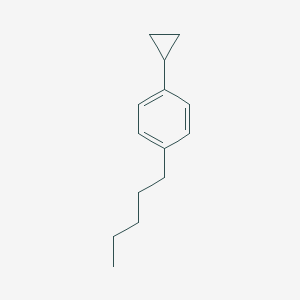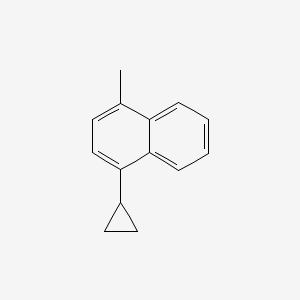
2-Bromo-4-chloro-5-cyclobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-5-cyclobutylpyridine is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a cyclobutyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-cyclobutylpyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 5-cyclobutylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-chloro-5-cyclobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-cyclobutylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it valuable in medicinal chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-5-cyclobutylpyridine depends on its specific application and the target moleculeThese interactions can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
2-Bromo-4-chloropyridine: Lacks the cyclobutyl group, making it less sterically hindered.
2-Chloro-4-bromopyridine: Similar halogenation pattern but different substitution positions.
5-Cyclobutylpyridine: Lacks halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness: 2-Bromo-4-chloro-5-cyclobutylpyridine is unique due to the presence of both bromine and chlorine atoms along with a cyclobutyl group. This combination of functional groups provides distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and various applications.
Propiedades
Fórmula molecular |
C9H9BrClN |
|---|---|
Peso molecular |
246.53 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-5-cyclobutylpyridine |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-8(11)7(5-12-9)6-2-1-3-6/h4-6H,1-3H2 |
Clave InChI |
BSPZHROQIFFXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CN=C(C=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)


![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)





